Pyrimidine-4,5-dicarboxylic acid diethyl ester Pyrimidine-4,5-dicarboxylic acid diethyl ester
Brand Name: Vulcanchem
CAS No.: 36978-53-7
VCID: VC5557406
InChI: InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-6-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
SMILES: CCOC(=O)C1=CN=CN=C1C(=O)OCC
Molecular Formula: C10H12N2O4
Molecular Weight: 224.216

Pyrimidine-4,5-dicarboxylic acid diethyl ester

CAS No.: 36978-53-7

Cat. No.: VC5557406

Molecular Formula: C10H12N2O4

Molecular Weight: 224.216

* For research use only. Not for human or veterinary use.

Pyrimidine-4,5-dicarboxylic acid diethyl ester - 36978-53-7

Specification

CAS No. 36978-53-7
Molecular Formula C10H12N2O4
Molecular Weight 224.216
IUPAC Name diethyl pyrimidine-4,5-dicarboxylate
Standard InChI InChI=1S/C10H12N2O4/c1-3-15-9(13)7-5-11-6-12-8(7)10(14)16-4-2/h5-6H,3-4H2,1-2H3
Standard InChI Key SSEHRLNTVKILCW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=CN=C1C(=O)OCC

Introduction

Chemical Identity and Nomenclature

Pyrimidine-4,5-dicarboxylic acid diethyl ester is systematically identified by its IUPAC name, diethyl pyrimidine-4,5-dicarboxylate, and is alternatively referred to as 4,5-diethyl pyrimidine-4,5-dicarboxylate or SCHEMBL7844021 in chemical databases . The compound’s SMILES notation, CCOC(=O)C1=CN=CN=C1C(=O)OCC\text{CCOC(=O)C1=CN=CN=C1C(=O)OCC}, delineates its ester groups at positions 4 and 5 of the heterocyclic ring. Its InChIKey (SSEHRLNTVKILCW-UHFFFAOYSA-N) and standard InChI string provide unambiguous identifiers for computational and regulatory purposes.

PropertyValue
CAS Number36978-53-7
Molecular FormulaC10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4}
Molecular Weight224.216 g/mol
European Community (EC) No.861-186-4
PubChem CID13000769

Table 1: Key identifiers for pyrimidine-4,5-dicarboxylic acid diethyl ester .

Structural and Physicochemical Properties

The compound’s pyrimidine core confers aromaticity and planarity, while the ester groups enhance solubility in organic solvents. X-ray crystallography and computational modeling reveal that the ester substituents adopt equatorial positions relative to the ring, minimizing steric hindrance . Key physicochemical parameters include:

  • Boiling Point: Estimated >250°C (extrapolated from parent acid data)

  • Solubility: Limited aqueous solubility; miscible with polar aprotic solvents (e.g., DMSO, DMF)

  • Stability: Hydrolytically sensitive under acidic or basic conditions, reverting to the dicarboxylic acid

The electron-withdrawing ester groups also influence the ring’s electronic profile, making it susceptible to nucleophilic aromatic substitution at the 2 and 6 positions—a property exploitable in further functionalization .

Biological and Pharmaceutical Applications

Pyrimidine derivatives are renowned for their bioactivity, and although direct pharmacological data for this specific ester are sparse, its structural analogs exhibit diverse therapeutic effects. For example:

  • Antiviral Agents: Pyrimidine nucleosides like zidovudine leverage similar ester functionalities for prodrug activation.

  • Enzyme Inhibition: Esters of pyrimidine dicarboxylic acids have shown inhibitory activity against dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .

  • Cancer Therapeutics: Ester prodrugs of 5-fluorouracil improve bioavailability and tumor targeting.

These precedents suggest that pyrimidine-4,5-dicarboxylic acid diethyl ester could serve as a precursor for prodrug development or enzyme-targeted therapies.

Industrial and Materials Science Applications

Beyond pharmaceuticals, the compound’s rigid aromatic structure and functional groups make it a candidate for advanced materials. Potential applications include:

  • Coordination Polymers: The dicarboxylate moiety can act as a ligand for metal-organic frameworks (MOFs), with tunable porosity for gas storage .

  • Polymer Additives: As a crosslinking agent in epoxy resins, enhancing thermal stability .

  • Liquid Crystals: Pyrimidine cores are prevalent in liquid crystal displays (LCDs), with ester groups modulating phase behavior.

Future Research Directions

Despite its promise, several knowledge gaps persist:

  • Pharmacokinetic Profiling: In vivo studies to assess absorption, distribution, and metabolism.

  • Catalytic Applications: Exploration as a ligand in asymmetric catalysis.

  • Green Synthesis: Development of solvent-free or biocatalytic esterification methods.

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